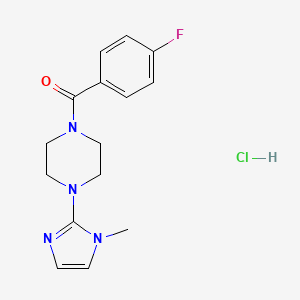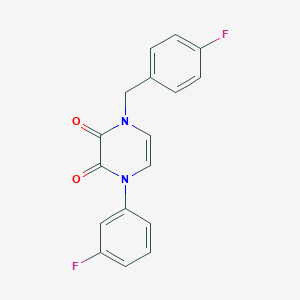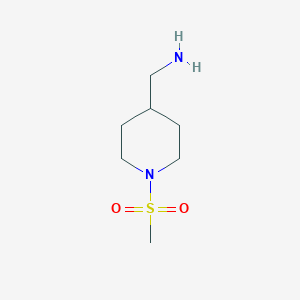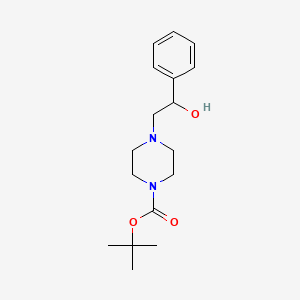![molecular formula C24H29N5OS B2961700 N-(2,4-dimethylphenyl)-6-(4-ethylphenyl)-3-propyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide CAS No. 923241-72-9](/img/structure/B2961700.png)
N-(2,4-dimethylphenyl)-6-(4-ethylphenyl)-3-propyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound you mentioned is a complex organic molecule that contains several functional groups, including an amide group (-CONH2), a triazole ring, and a thiadiazine ring. These types of compounds are often used in medicinal chemistry due to their diverse biological activities .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. X-ray diffraction is often used to determine the exact structure of such compounds .Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activities
- Compounds with structures similar to the given chemical have been synthesized and evaluated for their potential antibacterial, antifungal, and anticancer activities. For instance, a study described the synthesis of a series of compounds and their testing against various microbial strains and for in vitro anticancer activity. Some compounds showed promising results in these evaluations, highlighting their potential for further development as therapeutic agents (Holla, Rao, Sarojini, Akberali, & Kumari, 2006).
Antimicrobial Evaluation
- Another research focused on the synthesis and antimicrobial evaluation of novel fused heterocyclic derivatives, including triazolo[3,4-b][1,3,4] thiadiazines. These compounds were tested against various bacterial and fungal strains, and some exhibited significant antimicrobial activity. This study suggests that these compounds could be further modified to enhance their efficacy and develop potential antifungal agents (Sahu, Ganguly, & Kaushik, 2014).
Structural and Molecular Studies
- Structural and molecular studies of similar compounds have been conducted to understand their properties and interactions at the molecular level. For example, a joint theoretical and experimental study investigated the structures of two novel triazolo[3,4-b]-1,3,4-thiadiazine derivatives, providing insights into their conformations and intermolecular interactions, which are crucial for their biological activities (Kaynak, Aytaç, & Tozkoparan, 2010).
Synthesis and Crystal Structure Analysis
- The synthesis and crystal structure analysis of related compounds have also been reported, contributing to the understanding of their chemical behavior and potential for forming stable compounds with desired properties. These studies are fundamental for the design and development of new compounds with improved biological activities (Jing, 2008).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-(2,4-dimethylphenyl)-6-(4-ethylphenyl)-3-propyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N5OS/c1-5-7-20-26-27-24-29(20)28-21(18-11-9-17(6-2)10-12-18)22(31-24)23(30)25-19-13-8-15(3)14-16(19)4/h8-14,21-22,28H,5-7H2,1-4H3,(H,25,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZXHVGWJMLBBRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN=C2N1NC(C(S2)C(=O)NC3=C(C=C(C=C3)C)C)C4=CC=C(C=C4)CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-chloro-N'-[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide](/img/structure/B2961626.png)

![5,5-Dimethyl-1-oxaspiro[2.3]hexane](/img/structure/B2961628.png)


![4-[4-(4-Methylpiperazin-1-yl)phenyl]pyrimidin-2-amine](/img/structure/B2961633.png)
![N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-(4-methylbenzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2961634.png)

![N-[[2-(Dimethylamino)pyridin-3-yl]methyl]-5-fluoro-6-propan-2-ylpyrimidin-4-amine](/img/structure/B2961637.png)

